molecular formula C10H15N3O2 B2509646 Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1699153-63-3

Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2509646
M. Wt: 209.249
InChI Key: LYUNDNQGNKVLCT-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, is a derivative of pyrazolopyrimidine, which is a fused heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities and its structural presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives often involves the cyclization of various precursors. For instance, ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2',3':4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives were synthesized through the cyclization of methyl anthranilate with ethyl 5-cyano-6-[(ethoxymethylene)amino]-2-methyl-4-aryl-4H-pyran-3-carboxylate derivatives . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give related pyrazolopyridine derivatives . These methods highlight the versatility of cyclization reactions in constructing the pyrazolopyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation. Single crystal X-ray diffraction analysis has been used to determine the structure of related compounds, such as ethyl 3-methyl-8-oxo-1-(p-tolyl)-1,8-dihydropyrano[2',3':4,5]pyrimido[6,1-b]quinazoline-2-carboxylate . This technique is crucial for understanding the three-dimensional arrangement of atoms within these molecules.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo a range of chemical reactions. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various heterocyclic systems when treated with different nucleophilic reagents . The reactivity of these compounds allows for the synthesis of diverse heterocyclic structures, which can be further modified for potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as fluorescence, solubility, and stability, are influenced by their molecular structure. The novel ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2',3':4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives synthesized in one study exhibited good fluorescence properties , which could be useful for applications in materials science or as fluorescent probes in biological systems.

Scientific Research Applications

Fluorescent Molecule Synthesis

The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives has revealed that these compounds can act as novel fluorescent molecules. Their unique reactivity and structural features allow them to possess many binding sites, resulting in stronger fluorescence intensity compared to their methyl analogues. This property makes them attractive candidates for use as fluorophores in various scientific and diagnostic applications (Yan‐Chao Wu et al., 2006).

Synthesis of Fused Polyheterocyclic Systems

Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds exhibit good synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as for related fused polyheterocyclic systems, demonstrating the compound's versatility in creating structurally diverse and complex molecules (E. A. Bakhite et al., 2005).

Biological Activity

The compound and its derivatives have been explored for biological activities, including antimicrobial properties. For instance, derivatives synthesized from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate showed excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This indicates the potential of these compounds in developing new antimicrobial agents (M. Youssef et al., 2011).

Antioxidant and Antimicrobial Evaluation

Some newly synthesized pyrimidine derivatives from ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities. These compounds were found to have moderate to good activities, highlighting their potential in therapeutic applications (A. Farag et al., 2008).

properties

IUPAC Name

ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-11-13-5-4-7(2)12-9(8)13/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNDNQGNKVLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CCN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

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